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Compound of Interest

Methyl 2-amino-5-methylthiazole-
Compound Name:
4-carboxylate

Cat. No.: B1299437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-
amino-5-methylthiazole-4-carboxylate, a key intermediate in the synthesis of various
biologically active compounds. The following sections present a comprehensive summary of its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for Methyl 2-amino-5-methylthiazole-4-carboxylate is CsHsN202S,
with a molecular weight of 172.20 g/mol .[1] The structural and electronic characteristics of this
molecule have been elucidated through various spectroscopic techniques, and the key
guantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The *H
and 3C NMR data for Methyl 2-amino-5-methylthiazole-4-carboxylate are presented below.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
2.49 Singlet 3H -CHs (at C5)
3.70 Singlet 3H -OCHs (ester)
6.97 Singlet 2H -NHz (amine)

Solvent: DMSO-de,
Frequency: 270
MHz[2]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
12.7 -CHs (at C5)
52.1 -OCHs (ester)
135.2 Thiazole C5
137.1 Thiazole C4
164.3 C=0 (ester)
167.5 Thiazole C2

Solvent: DMSO-de, Frequency: 270 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic vibrational frequencies for Methyl 2-amino-5-methylthiazole-4-carboxylate are
detailed below.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (Vmax) cm—* Functional Group Assignment
3433 N-H stretch (amine)
1688 C=0 stretch (conjugated ester)

Technique: Attenuated Total Reflection (ATR)[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-resolution mass spectrometry data for Methyl 2-amino-5-methylthiazole-4-

carboxylate is provided.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

lonization Mode Calculated m/z [M+H]+ Found m/z [M+H]*

FTMS-ESI 173.0385 173.0379

Technique: Fourier Transform
Mass Spectrometry -

Electrospray lonization[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) and carbon (*3C) NMR spectra were acquired on a JEOL EX 270 spectrometer
operating at 270 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-
de). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard. The multiplicity of the signals is indicated as singlet (s).[2]

Infrared (IR) Spectroscopy
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Infrared spectra were recorded on a Jasco FT-IR-4200 spectrometer using the Attenuated Total
Reflection (ATR) mode.[2] The wavenumbers (Vmax) are expressed in reciprocal centimeters
(cm=1).[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using a JEOL JMS-700 Dual-sector High-
resolution Mass Spectrometer with Fourier transform electrospray ionization (FTMS-ESI).[2]
The mass-to-charge ratio (m/z) for the molecular ion plus a proton [M+H]* was determined.[2]

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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